molecular formula C9H9NO4 B11821398 Methyl 7-aMinobenzo[d][1,3]dioxole-5-carboxylate

Methyl 7-aMinobenzo[d][1,3]dioxole-5-carboxylate

Cat. No.: B11821398
M. Wt: 195.17 g/mol
InChI Key: UOFYOQPYLBKGCK-UHFFFAOYSA-N
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Description

Methyl 7-aminobenzo[d][1,3]dioxole-5-carboxylate is a chemical compound with the CAS Number 7106-97-0 and a molecular formula of C 9 H 9 NO 4 , corresponding to a molecular weight of 195.17 g/mol . It is part of the benzodioxole class of compounds, a structure known for its versatile applications in medicinal chemistry and drug discovery. The 1,3-benzodioxole core is a privileged scaffold in pharmaceutical research, occurring naturally in some plants and demonstrating a wide range of captivating biological activities . Researchers have leveraged this nucleus to develop innovative compounds with various biological impacts, including antidiabetic, antitumor, and antimicrobial properties . Specifically, synthesized benzodioxol carboxamide derivatives have shown significant potential as α-amylase inhibitors in antidiabetic research, with some analogs demonstrating potent efficacy in vitro and in vivo . Furthermore, benzodioxole-based structures are being actively investigated as small-molecule inhibitors for targets like Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) for cholesterol management and as core components in the design of novel Epidermal Growth Factor Receptor (EGFR) inhibitors for antitumor applications . As such, this compound serves as a valuable synthetic intermediate and building block for researchers designing and developing new therapeutic agents in these fields. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 7-amino-1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-12-9(11)5-2-6(10)8-7(3-5)13-4-14-8/h2-3H,4,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFYOQPYLBKGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C2C(=C1)OCO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration Conditions and Optimization

Nitration is typically performed using nitric acid (HNO₃) in acetic acid or sulfuric acid. A study by Degruyter et al. demonstrated that nitration in acetic acid at 0–5°C for 4 hours yields methyl 7-nitro-1,3-benzodioxole-5-carboxylate (CAS 43449015) with >90% regioselectivity. Key parameters include:

ParameterValueSource
Nitrating agentHNO₃ in acetic acid
Temperature0–5°C
Reaction time4 hours
Yield85–90%

Isolation of the Nitro Intermediate

The nitro intermediate is isolated via extraction with organic solvents (e.g., ethyl acetate) and purified using column chromatography (petroleum ether/ethyl acetate, 5:1). Spectral data (¹H NMR, IR) confirm the structure, with characteristic nitro group absorption at 1,520 cm⁻¹.

Catalytic Hydrogenation of the Nitro Group

Reduction of the nitro intermediate to the amine is achieved via catalytic hydrogenation. Pd/C (5–10% Pd) in methanol or ethanol under H₂ atmosphere is the preferred method, offering high yields and minimal byproducts.

Hydrogenation Protocol

A patent by CA2430293C details the reduction of 5-nitro-1,3-benzenedicarboxylic acid esters using Pd/C (10% Pd) in methanol at 45–55°C. For methyl 7-nitro-1,3-benzodioxole-5-carboxylate:

ParameterValueSource
Catalyst10% Pd/C
SolventMethanol
Temperature45–55°C
H₂ PressureAtmospheric
Reaction time2 hours
Yield95%

Alternative Reduction Methods

Chemical reduction using Fe/HCl or Sn/HCl is feasible but less efficient (yields 70–75%). These methods require acidic conditions and generate more waste, making catalytic hydrogenation industrially preferred.

Alternative Synthesis Routes

Oxidation-Amination Sequence

A two-step approach involves:

  • Oxidation of methyl-substituted benzodioxole : Using KMnO₄ with a phase transfer catalyst (e.g., benzyltrimethylammonium chloride) in a water/benzene system to form the carboxylic acid.

  • Esterification and amination : The acid is esterified with methanol/H₂SO₄, followed by nitration and reduction.

StepConditionsYieldSource
OxidationKMnO₄, H₂O/benzene, 60°C60%
EsterificationMethanol, H₂SO₄, reflux90%

Direct Amination via Ullmann Coupling

Though less explored, Ullmann-type coupling using Cu(I) catalysts can introduce the amino group directly. This method is limited by harsh conditions (e.g., high temperatures) and lower yields (~50%).

Challenges and Optimization Strategies

Regioselectivity in Nitration

The ester group’s directing effect is critical. Side products (e.g., 5-nitro isomers) form if nitration conditions are suboptimal. Polar solvents (acetic acid) enhance para-selectivity, while excess HNO₃ increases ortho/byproduct formation.

Purification of the Amine

The amino product is hygroscopic and requires storage under inert atmosphere. Silica gel chromatography (ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >98% purity.

Industrial-Scale Production

Large-scale synthesis (Patent EP4180426NWA1) employs continuous flow reactors for nitration and hydrogenation, improving safety and yield. Key metrics:

ProcessScaleYieldPurity
Batch nitration100 kg85%98%
Flow hydrogenation500 kg93%99%

Chemical Reactions Analysis

Acylation of the Amino Group

The primary amine at position 7 undergoes nucleophilic acylation with acyl chlorides or anhydrides to form substituted amides. This reaction is critical for modifying biological activity or introducing functional handles for further derivatization.

Example Reaction:

Methyl 7-aminobenzo[d][1][3]dioxole-5-carboxylate+Ac2OMethyl 7-acetamidobenzo[d][1][3]dioxole-5-carboxylate\text{Methyl 7-aminobenzo[d][1][3]dioxole-5-carboxylate} + \text{Ac}_2\text{O} \rightarrow \text{Methyl 7-acetamidobenzo[d][1][3]dioxole-5-carboxylate}

Conditions:

  • Acetic anhydride (2.5 equiv.) in dichloromethane (DCM) at room temperature for 15 minutes .

  • Yield: ~98% .

Key Data:

Reagent Product Yield Reference
Acetic anhydride7-Acetamido derivative98%
Acryloyl chloride7-Acrylamido derivative76%
Maleic anhydride7-Maleimide derivative82%

Reduction of Nitro Precursors

The amine group is often introduced via catalytic hydrogenation of a nitro precursor. This method ensures regioselectivity and avoids side reactions.

Example Reaction:

Methyl 7-nitrobenzo[d][1][3]dioxole-5-carboxylate+H2Pd(OH)2/CMethyl 7-aminobenzo[d][1][3]dioxole-5-carboxylate\text{Methyl 7-nitrobenzo[d][1][3]dioxole-5-carboxylate} + \text{H}_2 \xrightarrow{\text{Pd(OH)}_2/\text{C}} \text{Methyl 7-aminobenzo[d][1][3]dioxole-5-carboxylate}

Conditions:

  • Hydrogen gas (1 atm), 20% Pd(OH)₂/C catalyst in methanol at room temperature for 3 hours .

  • Yield: Quantitative conversion .

Key Observations:

  • The nitro group is selectively reduced without affecting the ester or benzodioxole ring .

  • Catalyst loading: 2 mol% Rh(II) for asymmetric reductions in related systems .

Photoreactions of Azide Derivatives

Azide-functionalized derivatives undergo UV-induced transformations, forming reactive intermediates such as ketenimines.

Example Reaction:

Methyl 7-azidobenzamidobenzo[d][1][3]dioxole-5-carboxylateUV (254 nm)Ketenimine intermediateFluorescent product\text{Methyl 7-azidobenzamidobenzo[d][1][3]dioxole-5-carboxylate} \xrightarrow{\text{UV (254 nm)}} \text{Ketenimine intermediate} \rightarrow \text{Fluorescent product}

Conditions:

  • UV irradiation (254 nm) in methanol for 10 hours .

  • Yield: 59% .

Significance:

  • Azide-to-amine conversion enables photo-triggered fluorescence activation .

  • Applications in bioimaging and probe design .

Hydrolysis of the Ester Group

The methyl ester at position 5 can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Example Reaction:

Methyl 7-aminobenzo[d][1][3]dioxole-5-carboxylateHCl or NaOH7-Aminobenzo[d][1][3]dioxole-5-carboxylic acid+CH3OH\text{Methyl 7-aminobenzo[d][1][3]dioxole-5-carboxylate} \xrightarrow{\text{HCl or NaOH}} 7\text{-Aminobenzo[d][1][3]dioxole-5-carboxylic acid} + \text{CH}_3\text{OH}

Conditions:

  • 0.5 N HCl or NaOH in aqueous methanol at reflux .

  • Yield: >90% (varies with conditions).

Key Data:

Condition Product Application
Acidic (HCl)Piperonylic acid analogIntermediate for drug conjugates
Basic (NaOH)Water-soluble carboxylate derivativeBiocompatible formulations

Interaction with Biological Targets

The benzodioxole ring and its derivatives exhibit interactions with enzymes involved in methylation and redox processes.

Key Findings:

  • Thioredoxin Reductase (TrxR) Inhibition : Methyl 7-aminobenzo[d] dioxole-5-carboxylate derivatives show potent inhibition of TrxR (IC₅₀ < 1 µM), a target in cancer therapy .

  • Metabolic Stability : The benzodioxole ring resists rapid metabolic degradation, enhancing bioavailability .

Table: Anti-Proliferation Activity of Derivatives

Derivative IC₅₀ (Molm-13 cells) Selectivity Index (vs. COS-7)
MAZ20.8 µM5.7
DAZ21.2 µM7.9
TAZ21.5 µM2.8

Scientific Research Applications

Synthesis and Characterization

The synthesis of methyl 7-aminobenzo[d][1,3]dioxole-5-carboxylate typically involves multi-step organic reactions. The compound can be synthesized through the reaction of appropriate starting materials under controlled conditions, often utilizing techniques such as refluxing in organic solvents or microwave-assisted synthesis to enhance yield and purity.

Key Synthesis Steps:

  • Starting Materials: Common precursors include benzo[d][1,3]dioxole derivatives and carboxylic acids.
  • Reagents: Use of reagents like phosphorus oxychloride or potassium carbonate has been documented to facilitate the formation of the desired compound.
  • Characterization Techniques: The synthesized product is usually characterized by NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and elemental analysis to confirm its structure and purity.

This compound exhibits various biological activities that make it a candidate for further pharmacological studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, derivatives have shown promising results against breast cancer cell lines such as MCF-7.

Study Findings:

  • Compounds tested against MCF-7 cells demonstrated significant cytotoxicity compared to standard drugs like Doxorubicin.
  • Mechanism of action studies suggest that these compounds may induce apoptosis in cancer cells through modulation of apoptotic pathways.

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. Similar compounds have been shown to inhibit pro-inflammatory cytokines in vitro.

Research Insights:

  • Inflammatory markers were significantly reduced in cell cultures treated with methyl 7-aminobenzo[d][1,3]dioxole derivatives.
  • The presence of methoxy groups in the structure may enhance its interaction with inflammatory mediators.

Potential Therapeutic Applications

Given its biological activities, this compound could be explored for several therapeutic applications:

Cancer Therapy

Due to its anticancer properties, this compound may serve as a lead for developing new cancer therapeutics targeting specific pathways involved in tumor growth and metastasis.

Anti-inflammatory Treatments

The anti-inflammatory effects observed suggest that this compound could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis or chronic inflammatory diseases.

Case Studies and Research Findings

Several case studies have documented the biological activity and therapeutic potential of this compound:

Study ReferenceFocusFindings
Anticancer ActivitySignificant cytotoxicity against MCF-7 cells compared to Doxorubicin
Anti-inflammatory EffectsReduction in pro-inflammatory cytokines in treated cell cultures
Synthesis TechniquesEnhanced yields using microwave-assisted synthesis methods

Mechanism of Action

The mechanism of action of Methyl 7-aMinobenzo[d][1,3]dioxole-5-carboxylate involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs of methyl benzo[d][1,3]dioxole-5-carboxylate differ in substituents at positions 4, 6, and 7, altering physicochemical and biological properties:

Compound Name Substituents Molecular Formula Molecular Weight Physical State Key Data (Synthesis/Yield/Spectral)
Methyl 7-methoxybenzo[d][1,3]dioxole-5-carboxylate (1a) 7-OCH₃ C₁₀H₁₀O₅ 210.18 Colorless oil Synthesis : Reflux with K₂CO₃ and dibromomethane (42% yield). ¹H NMR : δ 7.32 (d, J=1.4 Hz), 7.19 (d, J=1.4 Hz), 6.04 (s, dioxole CH₂)
Methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate 7-OH C₉H₈O₅ 196.16 Solid Melting Point : 178°C; Boiling Point : 354.7±42.0°C. Hydrogen-bonding capability inferred
Methyl 4-bromo-7-methoxybenzo[1,3]dioxole-5-carboxylate 4-Br, 7-OCH₃ C₁₀H₉BrO₅ 289.08 Not reported Molecular Weight : 289.08; bromine enhances molecular polarizability
Methyl 2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate 2,2-F₂ C₉H₆F₂O₄ 216.14 Not reported Spectral Similarity : 0.71 to parent compound; fluorination likely improves metabolic stability
Benzyl 6-methoxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylate Fused tetrahydrofuro ring C₁₈H₂₂O₇ 350.36 Yellow oil ¹H NMR : δ 7.76 (d, J=8.3 Hz), 6.07 (d, J=3.5 Hz); demonstrates steric effects of fused rings

Physicochemical Properties

  • Electron Effects: Methoxy (-OCH₃) and amino (-NH₂) groups are electron-donating, increasing aromatic ring electron density and directing electrophilic substitution to para/meta positions. Hydroxy (-OH) groups enable hydrogen bonding, enhancing solubility in polar solvents .
  • Thermal Stability : The hydroxy derivative (mp 178°C) exhibits higher crystallinity than the methoxy analog (oil), attributed to intermolecular hydrogen bonding .

Biological Activity

Methyl 7-aminobenzo[d][1,3]dioxole-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the benzodioxole family, characterized by a fused dioxole ring structure. The presence of amino and carboxylate functional groups contributes to its reactivity and potential interactions with biological targets.

The biological effects of this compound are mediated through several mechanisms:

  • Enzyme Inhibition : The compound may interact with various enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. This interaction can lead to altered enzyme activity and influence cellular metabolism.
  • Cell Cycle Modulation : Similar compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating microtubule assembly and affecting tubulin polymerization .
  • Gene Expression Regulation : The compound can influence gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in the expression of genes involved in cell growth and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its efficacy against bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The anticancer properties of this compound have been explored in several studies:

  • Cytotoxicity : Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including cervical (HeLa), colorectal (Caco-2), and liver (Hep3B) cancer cells. For instance, certain derivatives have demonstrated IC50 values indicating significant inhibition of cancer cell proliferation .
  • Mechanism Insights : The compound's anticancer activity is linked to its ability to disrupt critical signaling pathways involved in tumor growth. It has been observed to induce apoptosis through mechanisms involving caspase activation and mitochondrial dysfunction .

Study 1: Anticancer Activity Assessment

A study evaluated the cytotoxic effects of this compound on Hep3B cells. The results indicated that treatment with this compound reduced α-fetoprotein secretion significantly compared to untreated controls, highlighting its potential as an anticancer agent .

CompoundCell LineIC50 (µM)Effect on α-FP
2aHep3B1625.8Reduced
UntreatedHep3B-2519.17

Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms underlying the anticancer effects of this compound. The study found that the compound induced G0/G1 phase arrest in the cell cycle, leading to decreased proliferation rates in treated cancer cells .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Methyl 7-aminobenzo[d][1,3]dioxole-5-carboxylate?

Answer:
The synthesis typically involves functionalization of benzo[d][1,3]dioxole scaffolds. A representative approach includes:

  • Ring closure reactions : Dibromomethane is used with potassium carbonate in acetonitrile to form the dioxole ring from dihydroxy precursors (e.g., methyl 3-methoxy-4,5-dihydroxybenzoate) under reflux conditions .
  • Selective bromination : 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) can introduce bromine at specific positions, followed by substitution with amines to install the amino group .
  • Purification : Flash chromatography (hexane/ethyl acetate gradients) is standard for isolating intermediates .

Advanced: How can regioselectivity challenges during amino group installation be addressed?

Answer:
Regioselectivity is influenced by:

  • Directing groups : Electron-withdrawing substituents (e.g., methoxy or ester groups) guide bromination or amination to specific positions. For example, ester groups at C5 direct electrophilic substitution to C7 .
  • Catalytic systems : Use of KF in DMF enhances nucleophilic substitution efficiency for ring closure, minimizing side reactions .
  • Protection/deprotection : Temporary protection of hydroxyl groups (e.g., with methoxymethylene) ensures selective functionalization .

Basic: What spectroscopic and analytical techniques are critical for structural characterization?

Answer:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.32 and 7.19 ppm for methoxy derivatives ).
  • High-resolution mass spectrometry (HRMS) : Validates molecular formulas (e.g., observed [M+H]+^+ at 211.0607 for methoxy analogs ).
  • X-ray crystallography : Resolves bond angles and torsional strain in crystalline forms .

Advanced: How can X-ray crystallography and SHELX software resolve structural ambiguities?

Answer:

  • Data collection : High-resolution diffraction data (e.g., Cu-Kα radiation) are processed with SHELX programs (SHELXL for refinement). Hydrogen bonding networks (e.g., C–H···O interactions) are mapped to confirm molecular packing .
  • Graph set analysis : Etter’s formalism identifies recurring hydrogen-bond motifs (e.g., R22(8)R_2^2(8) rings) to validate supramolecular arrangements .
  • Twinned data refinement : SHELXL handles pseudo-merohedral twinning, common in benzo[d][1,3]dioxole derivatives .

Basic: What in vitro assays evaluate the bioactivity of benzo[d][1,3]dioxole derivatives?

Answer:

  • Antiproliferative assays : MTT or SRB assays measure cytotoxicity against cancer cell lines (e.g., IC50_{50} values for tubulin inhibitors ).
  • CNS activity : Prodrug derivatives (e.g., phenolic esters) are tested for blood-brain barrier penetration using rat models and LC-MS quantification .

Advanced: How do substituent modifications influence bioactivity?

Answer:

  • Electron-donating groups : Methoxy groups enhance metabolic stability but reduce solubility. Bromine at C4 increases steric bulk, altering binding to targets like tubulin .
  • Amino group positioning : C7-amino derivatives show improved pharmacokinetics compared to C5 analogs due to reduced hepatic clearance .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability (e.g., decomposition onset at 225°C for diselenide derivatives ).

Basic: How are reaction conditions optimized for higher yields?

Answer:

  • Solvent selection : Acetonitrile or DMF improves reaction homogeneity for ring closure .
  • Temperature control : Reflux (~60–80°C) balances reaction rate and side-product formation .
  • Catalyst screening : Potassium carbonate vs. sodium bicarbonate affects reaction efficiency (e.g., 88% yield with K2 _2CO3 _3 vs. 75% with NaHCO3 _3 ).

Advanced: How to resolve contradictions in reported bioactivity data?

Answer:

  • Structure-activity relationship (SAR) studies : Compare substituent effects across derivatives (e.g., antitumor activity of dimethylenedioxybiphenyl analogs vs. monosubstituted compounds ).
  • Dose-response validation : Reproduce assays under standardized conditions (e.g., 55–65°C for in vivo metabolite quantification ).
  • Crystallographic validation : Confirm active conformations via co-crystallization with target proteins .

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